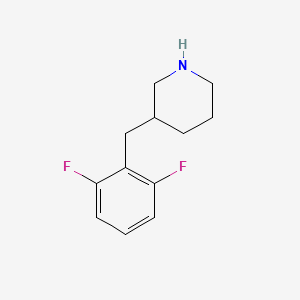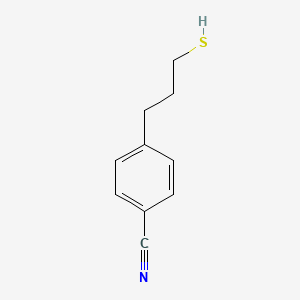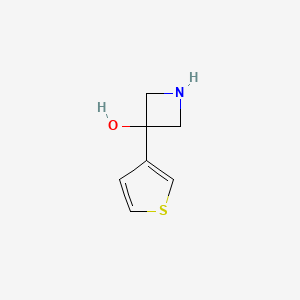
3-(Thiophen-3-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-3-yl)azetidin-3-ol is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a thiophene ring attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for 3-(Thiophen-3-yl)azetidin-3-ol are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiophen-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thiophene ring or the azetidine ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(Thiophen-3-yl)azetidin-3-one.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(Thiophen-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-3-yl)azetidin-3-ol is not fully understood. it is believed to interact with various molecular targets through its hydroxyl and thiophene groups. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-3-ol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene derivatives: Lack the azetidine ring, which limits their potential biological activities.
Uniqueness
3-(Thiophen-3-yl)azetidin-3-ol is unique due to the combination of the azetidine ring and the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to its individual components .
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
3-thiophen-3-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9NOS/c9-7(4-8-5-7)6-1-2-10-3-6/h1-3,8-9H,4-5H2 |
Clave InChI |
PHHXXMLTABUSFZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=CSC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


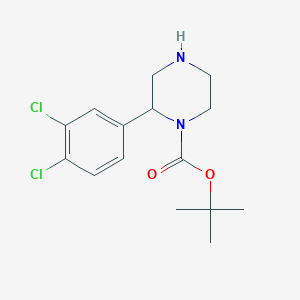
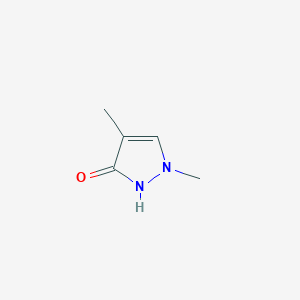

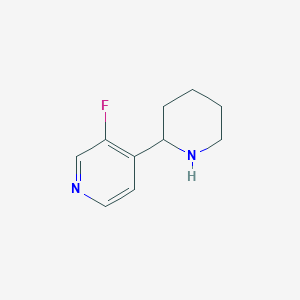


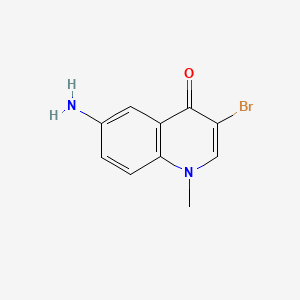
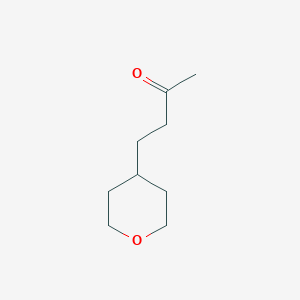

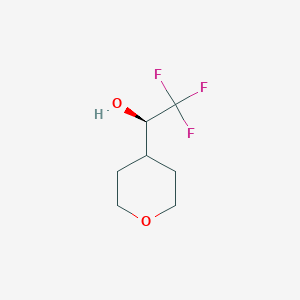
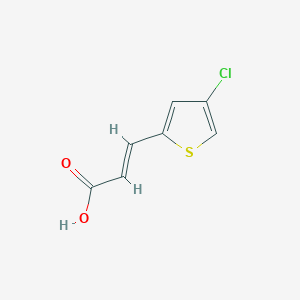
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
